Non-Enzymatic Formation Pathway Differentiates Rabeprazole-Thioether from CYP2C19-Dependent PPI Metabolites
Rabeprazole-thioether is formed primarily via non-enzymatic reduction of rabeprazole, whereas the corresponding sulfide metabolites of lansoprazole and omeprazole are generated predominantly through CYP2C19-mediated oxidative metabolism [1]. In human liver microsome studies, the net extent of enzymatic rabeprazole metabolism (calculated as the difference between microsome-present and microsome-free degradation) was only 9.20 ± 0.67% in phosphate buffer, indicating that non-enzymatic thioether formation accounts for the majority of rabeprazole clearance [2]. The PMDA package insert confirms that rabeprazole-thioether is the primary metabolite detected in human plasma following oral dosing, formed via non-enzymatic reduction rather than CYP450-mediated pathways [3].
| Evidence Dimension | Primary metabolic pathway for sulfide/thioether formation |
|---|---|
| Target Compound Data | Non-enzymatic reduction (primary pathway); enzymatic contribution 9.20 ± 0.67% in phosphate buffer |
| Comparator Or Baseline | Lansoprazole and omeprazole: primarily CYP2C19-mediated oxidative metabolism |
| Quantified Difference | Rabeprazole-thioether formation is predominantly non-enzymatic, whereas comparator PPIs rely on CYP2C19 for clearance (quantitative enzymatic contribution not available for comparators in the same study) |
| Conditions | Human liver microsomes; phosphate buffer (pH 7.4); incubation time-dependent metabolic stability assay |
Why This Matters
This non-enzymatic formation pathway reduces inter-individual pharmacokinetic variability associated with CYP2C19 genetic polymorphisms, making Rabeprazole-thioether a more consistent analytical marker for rabeprazole exposure across diverse patient populations.
- [1] Miura M. Enantioselective Disposition of Lansoprazole and Rabeprazole in Human Plasma. Yakugaku Zasshi. 2006;126(6):395-402. View Source
- [2] Ren S, Park MJ, Kim A, et al. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients. Arch Pharm Res. 2008;31:406-413. View Source
- [3] ClinPGx. Annotation of PMDA Label for rabeprazole and CYP2C19. PMDA package insert excerpt. View Source
